molecular formula C11H10N2O2S B2594954 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide CAS No. 293767-77-8

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2594954
CAS No.: 293767-77-8
M. Wt: 234.27
InChI Key: QNBZNRVJFQWVPB-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a phenoxyacetamide backbone linked to a 1,3-thiazol-2-ylamine group, a structure recognized as a privileged scaffold in the design of biologically active molecules . While the specific biological data for this exact compound may be limited, research on highly analogous structures provides clear direction for its research applications. Compounds based on the N-(1,3-thiazol-2-yl)acetamide structure have been identified as novel inhibitors of BCR-ABL1 kinase, a critical driver in the pathophysiology of chronic myeloid leukemia (CML) . In these studies, the phenoxyacetamide moiety is a key structural element that contributes to potent anti-tumor effects by potentially forming critical hydrogen bonds within the kinase's ATP-binding site . Furthermore, the broader class of phenoxy acetamide derivatives demonstrates a wide spectrum of pharmacological activities in research settings, including investigations into their use as anti-cancer, anti-inflammatory, and anti-mycobacterial agents . This makes this compound a versatile and valuable building block for researchers working in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of novel compounds for high-throughput screening. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(13-11-12-6-7-16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBZNRVJFQWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

The synthesis of the target compound is primarily achieved through two strategic approaches: forming the central amide bond as the final key step or constructing the thiazole (B1198619) ring from a phenoxyacetamide-containing precursor.

Amide Bond Formation Routes

The most direct and common method for synthesizing this compound involves the coupling of 2-phenoxyacetic acid with 2-aminothiazole (B372263). This transformation relies on standard peptide coupling protocols to form the amide bond. The carboxylic acid is typically activated to facilitate nucleophilic attack by the amino group of the thiazole ring.

Common strategies for this activation include:

Conversion to Acyl Chloride: 2-phenoxyacetic acid can be reacted with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 2-phenoxyacetyl chloride. This intermediate readily reacts with 2-aminothiazole, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), to yield the final acetamide (B32628).

Use of Coupling Agents: A variety of coupling agents are employed to facilitate the reaction directly from the carboxylic acid, avoiding the isolation of the acyl chloride. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU), when used in conjunction with a base like lutidine in a dry aprotic solvent like dichloromethane (B109758) (DCM), have proven effective for coupling phenoxyacetic acid derivatives with aminothiazoles. nih.gov Other carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are also standard choices for this type of amide bond formation.

A representative reaction scheme is the condensation of 2-phenoxyacetic acid with 2-aminothiazole using a suitable coupling agent, as illustrated in various synthetic reports on related structures. nih.gov

Thiazole Ring Construction in Related Precursors

An alternative strategy involves forming the thiazole ring from a precursor that already contains the phenoxyacetamide fragment. The Hantzsch thiazole synthesis is a classic and versatile method for this purpose. nih.govrsc.orgmdpi.comorganic-chemistry.org In a relevant adaptation for this scaffold, the synthesis would begin with a phenoxyacetyl-substituted thiourea.

The key steps in this pathway are:

Preparation of N-(phenoxyacetyl)thiourea: This intermediate is synthesized by reacting 2-phenoxyacetyl chloride with a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate) to form an isothiocyanate, which is then reacted with ammonia. Alternatively, 2-phenoxyacetyl chloride can be reacted directly with thiourea, though this may require careful control of conditions to manage selectivity.

Cyclocondensation: The resulting N-(phenoxyacetyl)thiourea is then condensed with an α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde). This reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the halo-carbonyl compound, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole ring, yielding a derivative of the target compound. researchgate.net

This method offers the flexibility to introduce substituents on the thiazole ring by choosing appropriately substituted α-halocarbonyl compounds. mdpi.com While conventional heating has long been used, microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times significantly. nih.gov

Synthesis of Structural Analogs and Derivatives

To explore the chemical space around this compound, chemists synthesize structural analogs by modifying the phenoxy moiety. These modifications include adding substituents to the aromatic ring or altering the linker that connects the ring to the acetamide core.

Modifications on the Phenoxy Moiety

Introducing various substituents onto the phenyl ring of the phenoxy group is a common derivatization strategy. This is typically achieved by starting with appropriately substituted phenols. The synthesis begins with the Williamson ether synthesis, where a substituted phenol (B47542) is deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) and reacted with an ester of chloroacetic acid, such as ethyl chloroacetate, to form a substituted phenoxyacetate (B1228835) ester. nih.gov This ester is then hydrolyzed to the corresponding carboxylic acid, which can be coupled with 2-aminothiazole as described in section 2.1.1. nih.gov

Studies have reported the synthesis of derivatives with a range of substituents, including electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, fluoro, nitro). nih.govscispace.com The nature and position of these substituents can influence the electronic properties and conformation of the final molecule.

Starting PhenolResulting Phenoxyacetic AcidCoupling PartnerFinal Product Moiety
2,4-Difluorophenol(2,4-Difluorophenoxy)acetic acid2-Amino-4-(4-bromophenyl)thiazoleN-(4-(4-Bromophenyl)thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide nih.gov
2-Fluorophenol(2-Fluorophenoxy)acetic acid5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-thiadiazol-2-amine2-(2-Fluorophenoxy)-N-(5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide scispace.com
Thymol (2-isopropyl-5-methylphenol)2-(2-Isopropyl-5-methylphenoxy)acetic acidHydrazine (to form hydrazide intermediate)Derivatives of 2-(2-isopropyl-5-methylphenoxy)acetamide (B362781) nih.gov

Modifying the linker between the phenyl ring and the acetamide core provides another avenue for creating structural analogs. This involves altering the –O–CH₂– fragment.

Homologation: The length of the alkyl chain can be extended. For example, using 3-chloropropionic acid instead of chloroacetic acid in the initial Williamson ether synthesis would lead to a 3-phenoxypropanoic acid precursor, ultimately resulting in a 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide analog.

Isosteric Replacement: The ether oxygen atom can be replaced with other groups. For instance, reacting thiophenol with chloroacetic acid would produce (phenylthio)acetic acid. Subsequent coupling with 2-aminothiazole would yield 2-(phenylthio)-N-(1,3-thiazol-2-yl)acetamide, where the ether linkage is replaced by a thioether.

These fundamental chemical modifications allow for the systematic synthesis of a library of analogs based on the this compound scaffold, enabling further investigation into their chemical properties.

Derivatization of the Thiazole Ring

The thiazole ring is a key pharmacophore whose reactivity is significantly influenced by the nature and position of its substituents. ias.ac.in The 2-acetamido group deactivates the ring towards electrophilic substitution, directing reactions to specific positions and allowing for controlled derivatization.

Substitutions at the Thiazole Positions

The thiazole ring in this compound presents two primary sites for substitution: the C4 and C5 positions. The electronic nature of the 2-acetamido group generally directs electrophilic substitutions to the C5 position, which is the most electron-rich site. ias.ac.inpharmaguideline.com

Common electrophilic substitution reactions applicable to the thiazole nucleus include:

Halogenation: Bromination and chlorination can introduce halogen atoms at the C5 position. These halogenated derivatives can then serve as versatile intermediates for further modifications, such as cross-coupling reactions.

Nitration and Sulfonation: While requiring harsh conditions due to the deactivating effect of the acetamido group, nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively, primarily at the C5 position.

Acylation: Friedel-Crafts acylation can introduce acyl groups, although the reaction's success is dependent on the specific catalyst and reaction conditions.

The reactivity of the C4 and C5 positions can be influenced by the substituents present. ias.ac.in For instance, introducing an electron-donating group at the C4 position can further activate the C5 position for electrophilic attack. Conversely, nucleophilic substitution is more likely to occur at the C2 position, but this is less relevant for derivatization when the 2-amino group is already acylated. ias.ac.in

A study on 2-amino-4-substituted thiazoles demonstrated that acylation could occur on the exocyclic amino group, which is the case for the parent compound, or on the ring nitrogen, leading to 3-acyl-2-acylimino-2,3-dihydrothiazoles under different reaction conditions. scribd.com Further electrophilic attack, such as with arylazo groups, has been shown to occur at the C5 position. mdpi.com

Table 1: Potential Electrophilic Substitutions on the Thiazole Ring

ReactionReagentsTypical Position of SubstitutionPotential Product
BrominationN-Bromosuccinimide (NBS)C52-phenoxy-N-(5-bromo-1,3-thiazol-2-yl)acetamide
ChlorinationN-Chlorosuccinimide (NCS)C52-phenoxy-N-(5-chloro-1,3-thiazol-2-yl)acetamide
NitrationHNO₃/H₂SO₄C52-phenoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Heterocyclic Ring Fusions Involving Thiazole

Fusing an additional heterocyclic ring to the thiazole moiety of this compound can significantly alter the molecule's conformation and properties. This strategy is often employed to create more rigid and structurally complex molecules. The most common approaches involve building a new ring onto the N3 and C4 atoms or the C4 and C5 atoms of the existing thiazole.

Thiazolo[3,2-a]pyridines and Thiazolo[3,2-a]pyrimidines: One of the most established methods for forming fused systems involves the reaction of a 2-aminothiazole derivative with a 1,3-dielectrophilic species. For instance, α,β-unsaturated ketones can react with 2-aminothiazoles to yield pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. researchgate.net Similarly, condensation reactions with pyrimidine-2-thiones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netnih.gov Multi-component reactions have also been developed to efficiently construct highly functionalized thiazolo[3,2-a]pyridine structures. rsc.orgnih.gov These reactions often proceed through a series of steps including condensation, Michael addition, and cyclization to build the new fused ring. nih.gov

For the target compound, the 2-acetamido group would first need to be hydrolyzed back to the 2-amino group to participate in these cyclization reactions. The resulting 2-aminothiazole derivative can then react with various reagents to form fused systems.

Table 2: Examples of Heterocyclic Ring Fusion Strategies

Fused SystemGeneral ReagentsReaction Type
Thiazolo[3,2-a]pyridineα,β-Unsaturated ketones, 1,3-DiketonesCondensation/Cyclization
Thiazolo[3,2-a]pyrimidineβ-Ketoesters, Malonates, Chloroacetic acidCondensation/Cyclization
Thiazolo[3,2-c]pyrimidineN-(chlorocarbonyl) isocyanateCyclization

Alterations of the Acetamide Linker

The acetamide linker plays a crucial role in defining the spatial relationship between the phenoxy and thiazole moieties. Modifications to this linker can impact the molecule's flexibility, polarity, and ability to form hydrogen bonds.

Chain Length and Branching Modifications

Altering the length of the acetamide linker can directly influence the molecule's biological activity. Increasing the chain length by introducing additional methylene (B1212753) groups (e.g., creating a propanamide or butanamide linker) can change the distance between the terminal rings, potentially affecting receptor binding. For instance, research on N-Acyl-2-aminothiazoles has shown that increasing the acyl chain length from two carbons (acetamide) to three carbons (propanamide) can enhance antitumor activity. nih.gov

Introducing branching, such as adding a methyl group to the α-carbon of the acetamide linker, can introduce steric hindrance and restrict the molecule's conformational freedom. This can lead to more specific interactions with biological targets but may also decrease potency if the conformation is not optimal. Research on other classes of compounds has shown that chain branching generally lowers lipophilicity, which can affect bioavailability. nih.gov

Isosteric Replacements in the Linker

Heterocyclic Isosteres: Heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles are common bioisosteres for the amide group. unimore.itresearchgate.net

1,2,3-Triazoles: These can be synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). They are metabolically stable and can mimic the hydrogen bonding capabilities of an amide. nih.govnih.gov Replacing the amide with a 1,2,3-triazole has been shown to improve the toxicological profile and efficacy in derivatives of other drugs like phenacetin (B1679774) and acetaminophen. nih.govresearchgate.net

Oxadiazoles (B1248032): Both 1,2,4- and 1,3,4-oxadiazoles are effective amide isosteres. nih.gov The choice of isomer can be critical, as they have different vector orientations of their dipoles and hydrogen-bonding acceptor sites, leading to significant differences in physical and pharmaceutical properties. researchgate.netmedchemica.com For instance, replacing a 1,2,4-oxadiazole (B8745197) with a 1,3,4-oxadiazole (B1194373) has been reported to increase polarity and reduce metabolic degradation. nih.govrsc.org

These heterocyclic linkers can be synthesized by reacting a phenoxy-containing precursor with a thiazole-containing precursor through appropriate chemical transformations. For example, a phenoxy-alkyne could be reacted with a thiazole-azide to form a 1,2,3-triazole linker.

Table 3: Common Isosteric Replacements for the Acetamide Linker

IsostereKey FeaturesPotential Advantage
1,2,3-TriazoleMetabolically stable, maintains H-bonding capacityImproved stability and efficacy
1,2,4-OxadiazoleEster isostere, rigid linkerEnhanced metabolic stability
1,3,4-OxadiazoleAmide isostere, more polar than 1,2,4-isomerIncreased polarity, reduced degradation
TrifluoroethylamineReduces basicity of amine, metabolically stableReduced proteolysis, maintained potency

Optimization of Reaction Conditions and Yields

The primary synthesis of this compound typically involves the acylation of 2-aminothiazole with a phenoxyacetyl chloride or the coupling of phenoxyacetic acid with 2-aminothiazole. Optimizing the conditions for this reaction is crucial for maximizing yield and purity.

Several factors can be systematically varied to improve the reaction outcome:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (DCM) is commonly used for coupling reactions. nih.gov Other solvents like dimethylformamide (DMF) and 1,4-dioxane (B91453) have also been shown to be effective, with 1,4-dioxane sometimes providing better solvation and higher yields in related syntheses.

Base: An organic base such as triethylamine or pyridine is often required to neutralize the HCl generated during acylation with an acyl chloride. google.comnih.gov In peptide-coupling reactions, bases like lutidine or N-methyl morpholine (B109124) (NMM) are used. nih.govtdcommons.org The choice and stoichiometry of the base can be critical to prevent side reactions.

Coupling Agent: When starting from phenoxyacetic acid, a coupling agent is necessary to activate the carboxylic acid. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicarbonyldiimidazole (CDI), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). nih.gov

Catalyst: While not always necessary for simple acylation, catalysts can be employed to improve reaction efficiency. Copper-based catalysts, for example, have been used for oxidative amidation reactions under mild conditions. organic-chemistry.org 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in acylation reactions. nih.gov

Temperature: Reaction temperatures can range from 0°C to reflux, depending on the reactivity of the starting materials and the stability of the product. Initial reactions are often carried out at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

Table 4: Optimization Parameters for N-Acylation of 2-Aminothiazole

ParameterCondition 1Condition 2Condition 3Observation/Outcome
SolventDichloromethane (DCM)Dimethylformamide (DMF)1,4-DioxaneSolvent choice affects reactant solubility and can influence yield.
BaseTriethylaminePyridineDiisopropylethylamine (DIPEA)Base neutralizes acid byproducts; choice can prevent side reactions.
Coupling AgentEDC/HOBtTBTUCDIActivates carboxylic acid for amidation; efficiency varies.
Temperature0 °C to RTRoom TemperatureRefluxHigher temperatures can increase reaction rate but may also lead to decomposition.

By systematically exploring these parameters, synthetic routes can be refined to produce this compound and its derivatives in high yields and purity, facilitating further investigation into their chemical and biological properties.

Catalytic Systems in Synthesis

The formation of the amide linkage in this compound and its derivatives often requires the activation of the carboxylic acid group of 2-phenoxyacetic acid. This is typically achieved using coupling agents or specific catalysts that facilitate the nucleophilic attack of the amino group of 2-aminothiazole.

One common approach involves the use of carbodiimide-based coupling agents. For instance, the synthesis of structurally similar N-benzyl substituted thiazolyl acetamide derivatives has been successfully achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) nih.gov. These reagents work in tandem to form a highly reactive O-acylisourea intermediate, which is then readily converted to the desired amide.

Another effective catalytic system involves the use of phosphonium (B103445) or uronium-based coupling agents. For example, the synthesis of a novel phenoxy thiazole derivative was accomplished using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine researchgate.net. TBTU is known for its high efficiency in promoting amide bond formation with minimal side reactions.

In some cases, simpler catalytic systems can be employed. The synthesis of certain N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide derivatives has been reported to proceed efficiently in the presence of a catalytic amount of a protic acid, such as glacial acetic acid mdpi.com. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack by the amine.

For derivatization strategies involving cross-coupling reactions to modify the thiazole or phenoxy rings, palladium catalysts are often employed. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a class of compounds related to the target molecule, utilized a Pd(PPh₃)₄ catalyst for Suzuki cross-coupling reactions ijarsct.co.in. While this applies to the modification of the core structure rather than the amide bond formation itself, it highlights the importance of transition metal catalysis in the broader synthetic strategies for this class of compounds.

The table below summarizes various catalytic systems used in the synthesis of related N-thiazolyl acetamides.

Catalyst/Coupling AgentAdditive/BaseApplicationReference
EDCIHOBtAmide bond formation nih.gov
TBTULutidineAmide bond formation researchgate.net
Glacial Acetic Acid-Amide bond formation mdpi.com
Pd(PPh₃)₄K₂CO₃Suzuki cross-coupling ijarsct.co.in

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and purity of this compound. The solvent's primary role is to dissolve the reactants and facilitate their interaction, while temperature influences the reaction kinetics.

Solvent Effects:

The polarity and boiling point of the solvent can have a profound effect on reaction outcomes. In the synthesis of related N-thiazolyl acetamide derivatives, a variety of solvents have been explored.

Aprotic solvents are commonly employed for amide bond formation reactions. Dry dichloromethane (DCM) has been used successfully in conjunction with coupling agents like TBTU researchgate.net. DCM is advantageous due to its low boiling point, which simplifies product isolation. Other aprotic polar solvents such as dimethylformamide (DMF) have also been utilized, particularly in reactions that require higher temperatures to proceed efficiently nih.gov.

In a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, different solvents were compared, including toluene, DMF, and 1,4-dioxane ijarsct.co.in. It was observed that 1,4-dioxane provided the best results, which was attributed to its superior solvation of the reactants, leading to higher reaction yields ijarsct.co.in.

For certain synthetic steps, protic solvents like ethanol (B145695) are suitable. For example, the condensation of 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones was carried out in ethanol mdpi.com.

Temperature Effects:

Reaction temperature directly affects the rate of amide bond formation. Many coupling reactions for the synthesis of phenoxy acetamide derivatives are conducted at room temperature, which is often sufficient when using highly reactive coupling agents like TBTU researchgate.net.

However, in some cases, elevated temperatures are necessary to drive the reaction to completion. For instance, the synthesis of certain thiazole derivatives has been carried out under reflux conditions in solvents like ethanol or acetonitrile (B52724) nih.gov. Optimization studies on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides explored temperatures ranging from 80-100 °C, with 1,4-dioxane as the solvent ijarsct.co.in. These elevated temperatures were found to be optimal for the palladium-catalyzed cross-coupling reactions involved in the synthesis of these derivatives ijarsct.co.in.

The following table provides a summary of the effects of different solvents and temperatures on the synthesis of related compounds.

SolventTemperatureObservationsReference
Dichloromethane (DCM)Room TemperatureEffective with TBTU coupling agent researchgate.net
1,4-Dioxane80-100 °CFound to be the best solvent for Suzuki coupling, providing high yields ijarsct.co.in
Toluene80-100 °CLower yields compared to 1,4-dioxane ijarsct.co.in
Dimethylformamide (DMF)80-100 °CLower yields compared to 1,4-dioxane ijarsct.co.in
EthanolRefluxUsed for condensation reactions mdpi.com
AcetonitrileRefluxUsed in the synthesis of N-acylated thiazoles

Elucidation of Molecular Mechanisms of Action

Identification of Molecular Targets and Binding Interactions

The therapeutic effects of small molecules are often predicated on their specific interactions with biological macromolecules. For the class of phenoxy-N-(thiazolyl)acetamides, research has pointed towards both proteins and, to a lesser extent, nucleic acids as potential molecular targets.

Protein Binding Assays and Characterization

While specific protein binding assays for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide are not extensively documented in publicly available literature, studies on its derivatives have identified several key protein targets. These findings provide a framework for understanding the potential interactions of the parent compound.

Derivatives of this compound have been investigated for their inhibitory activity against various enzymes, which is indicative of direct binding. For instance, certain N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide derivatives have been identified as potential inhibitors of BCR-ABL1 kinase, a protein implicated in chronic myeloid leukemia. Molecular docking studies suggest that these compounds can fit into the ATP-binding site of the kinase.

In the context of inflammation, related compounds have been computationally studied for their interaction with cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin (B15479496) synthesis. Furthermore, derivatives of N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide have been identified as inhibitors of protein tyrosine phosphatase epsilon (PTPε), which plays a role in osteoclast differentiation.

Another significant area of investigation for thiazole-containing acetamides is their potential as tubulin polymerization inhibitors. Certain derivatives have been shown to interact with the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, a mechanism crucial for their anticancer effects.

Interactive Data Table: Protein Targets of this compound Derivatives

Derivative ClassProtein TargetTherapeutic Area
N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamidesBCR-ABL1 KinaseAnticancer
N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamides)Cyclooxygenase-2 (COX-2)Anti-inflammatory
N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamidesProtein Tyrosine Phosphatase Epsilon (PTPε)Osteoporosis
Thiazole-2-acetamide derivativesTubulinAnticancer

Nucleic Acid Interaction Studies

Direct interaction with nucleic acids is a less explored mechanism for this class of compounds. The primary focus of research has been on protein targets. However, the planar aromatic structures present in this compound and its derivatives could potentially allow for intercalation with DNA or binding to RNA. At present, there is a lack of specific studies demonstrating and characterizing such interactions for this particular compound.

Modulation of Cellular Pathways

The binding of this compound derivatives to their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways.

Signal Transduction Pathway Analysis

Research on a structurally related compound, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9), has provided significant insights into the modulation of signal transduction pathways. This compound has been shown to protect against oxidative stress-induced cell death by activating the Nrf2-ARE (NF-E2-related factor 2-antioxidant response element) pathway. Activation of this pathway leads to the upregulation of several protective genes.

The inhibition of BCR-ABL1 kinase by certain derivatives directly impacts downstream signaling pathways that control cell growth and survival in chronic myeloid leukemia. Similarly, the inhibition of tubulin polymerization by thiazole-acetamide derivatives can induce cell cycle arrest and apoptosis.

Gene Expression and Proteomic Profiling

Gene expression and proteomic profiling studies offer a broader view of the cellular response to a compound. In the case of the Nrf2-ARE pathway activator CPN-9, its activity leads to the increased expression of Nrf2-regulated factors such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). These proteins are key components of the cellular antioxidant defense system.

For other derivatives, while the direct impact on global gene expression and protein profiles has not been extensively detailed, the modulation of specific pathways implies corresponding changes. For example, inhibition of the BCR-ABL1 pathway would be expected to alter the expression of genes involved in cell proliferation and apoptosis.

Interactive Data Table: Cellular Pathways and Gene/Protein Expression Modulated by Derivatives

DerivativeCellular PathwayModulated Genes/Proteins
N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9)Nrf2-ARE PathwayUpregulation of Nrf2, HO-1, NQO1, GCLM
N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide derivativesBCR-ABL1 SignalingDownregulation of pro-proliferative and anti-apoptotic gene expression
Thiazole-2-acetamide derivativesApoptotic PathwaysActivation of caspases, modulation of Bcl-2 family proteins

Mechanistic Insights from Resistance Mechanisms (for antimicrobial/anticancer)

While the parent compound this compound itself does not have well-documented resistance mechanisms, the study of resistance to its more biologically active derivatives in antimicrobial and anticancer contexts could provide valuable mechanistic insights. For instance, in cancer therapy, resistance to tubulin inhibitors can arise from mutations in tubulin itself, altered expression of tubulin isotypes, or through the action of drug efflux pumps. Understanding these resistance mechanisms can help in the design of more effective next-generation compounds. At present, specific studies on resistance mechanisms to this particular class of compounds are limited.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features

The fundamental structure of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide comprises three key components that are crucial for its biological activity: the phenoxy group, the acetamide (B32628) linker, and the thiazole (B1198619) ring. The spatial arrangement and electronic properties of these moieties are critical for interaction with biological targets.

The thiazole ring is a frequently utilized heterocyclic scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. researchgate.net For instance, in certain derivatives, the nitrogen and sulfur atoms of the thiazole ring are key for coordinating with enzymatic targets. The acetamide linker provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. The N-H group of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net The phenoxy group often serves as a hydrophobic anchor, inserting into hydrophobic pockets of target proteins. Substitutions on this ring can significantly modulate the compound's potency and selectivity.

Correlation between Structural Motifs and Biological Potency/Selectivity

Systematic modifications of the this compound scaffold have revealed important correlations between specific structural motifs and the resulting biological effects.

For instance, in the context of anticancer activity, the introduction of specific substituents on the thiazole ring has been shown to be a determinant of cytotoxicity. ijcce.ac.ir One study on related thiazole-based compounds highlighted that the presence of a 4-phenylthiazole (B157171) moiety was beneficial for activity against certain cancer cell lines. ijcce.ac.ir Furthermore, the nature of the substituent on the phenoxy ring can dictate the potency and selectivity profile. For example, the introduction of halogen atoms on the phenoxy ring has been observed to enhance anti-inflammatory activity in related phenoxy acetamide analogs. nih.gov

Influence of Substituents on Activity and Molecular Interactions

The strategic placement of various substituents on the core scaffold has been a key approach to fine-tuning the pharmacological profile of these compounds.

Substituents on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring can have a profound impact on biological activity. For example, in a series of N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide) derivatives, the presence of a nitro group on a phenyl ring attached to the phenoxy moiety resulted in the highest anti-inflammatory and analgesic effects. benthamdirect.comresearchgate.net In another study of phenoxy thiazole derivatives, compounds with methyl and fluoro substituents demonstrated significant cytotoxic efficacy against multiple cancer cells. nih.gov

Substituents on the Thiazole Ring: Modifications to the thiazole ring can also significantly influence activity. For example, in a series of N-(thiazol-2-yl)benzamide analogs investigated as antagonists of the Zinc-Activated Channel (ZAC), the type and position of substituents on the thiazole ring were critical for potency. semanticscholar.org Specifically, a tert-butyl group at the 4-position of the thiazole ring was found to be favorable for antagonist activity. semanticscholar.org

The following table summarizes the effects of various substituents on the biological activity of compounds related to this compound.

ScaffoldSubstitutionBiological ActivityReference
N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide3-nitrophenyl on the phenoxy-linked side chainHighest anti-inflammatory and analgesic effects benthamdirect.comresearchgate.net
Phenoxy thiazole derivativeMethyl and fluoro substituentsPotential cytotoxic efficacy nih.gov
N-(4-(tert-butyl)thiazol-2-yl)-3-flurobenzamide4-tert-butyl on thiazole ringPotent ZAC antagonist semanticscholar.org
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideThiazol-2-yl acetamide with a benzothiazolylsulfonylpiperazine moietyGood antifungal activity nih.gov

Design Principles for Lead Optimization and Compound Library Generation

The collective SAR and SPR data provide a rational basis for the design and optimization of novel lead compounds and the generation of focused compound libraries. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the thiazole ring with other heterocycles, such as benzothiazole (B30560), has been explored to modulate activity. benthamdirect.comresearchgate.net Similarly, bioisosteric replacement of the phenoxy group with other aromatic systems could lead to improved properties.

Structure-Based Drug Design: For targets with known three-dimensional structures, molecular docking studies can guide the design of new derivatives with improved binding affinities. For example, docking studies have been used to understand the binding modes of related acetamide derivatives with enzymes like cyclooxygenase-2 (COX-2) and butyrylcholinesterase. nih.govnih.govbenthamdirect.comresearchgate.net

Combinatorial Chemistry and Library Synthesis: The synthesis of focused libraries of compounds with systematic variations in the substituents on the phenoxy and thiazole rings allows for a comprehensive exploration of the chemical space and the identification of compounds with optimized potency and selectivity. Synthetic strategies often involve the condensation of substituted phenoxyacetic acids with various aminothiazole derivatives. nih.gov

By applying these principles, researchers can continue to develop novel this compound derivatives with enhanced therapeutic potential.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies on derivatives and analogues of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide have provided critical insights into their binding mechanisms with various protein targets. For instance, in studies targeting the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia, derivatives of N-(benzo[d]thiazol-6-yl)-2-phenoxyacetamide were investigated. nih.gov Docking simulations revealed that the benzothiazole (B30560) scaffold could form crucial hydrogen bonds with the hinge region residue Met-337 within the ATP-binding site. nih.gov Furthermore, the ether oxygen of the phenoxyacetamide moiety was predicted to form a hydrogen bond with Asp-400, anchoring the ligand securely in the active site. nih.gov These simulations are validated by performing molecular dynamics (MD) simulations, which have shown the stability of these interactions over time, confirming the predicted binding conformation. nih.gov

In another study focusing on cyclooxygenase-2 (COX-2) inhibitors, bioactive N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives were synthesized and docked into the active site of the COX-2 enzyme. benthamdirect.com The analysis of these docked complexes helps in understanding the conformational arrangement of the ligands within the enzyme's binding pocket and identifying key amino acid residues involved in the interaction. Similarly, phenoxy acetamide (B32628) derivatives have been docked against the CpCDPK1 active site, a key target for antiparasitic drug development, revealing hydrogen bond interactions with critical catalytic residues like Asp219, Met136, and Lys105. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

For thymol-derived phenoxy acetamide derivatives targeting the CpCDPK1 enzyme, predicted binding affinities ranged from -5.39 to -7.42 kcal/mol. nih.gov The compound with the highest predicted affinity (-7.42 kcal/mol) also demonstrated strong hydrogen bonding with key residues, highlighting its potential as a potent inhibitor. nih.gov In the context of anti-inflammatory drug design, phenoxyacetanilide derivatives were docked against the COX-2 enzyme, with one lead compound showing a docking score of -8.9 Kcal/mol, which correlated well with its potent in vivo activity. semanticscholar.org These predictive scores are invaluable for prioritizing compounds for synthesis and biological evaluation.

Table 1: Predicted Binding Affinities of Phenoxy Acetamide Analogues against Various Targets
Compound SeriesTarget ProteinPredicted Binding Affinity / Docking ScoreReference
Thymol-derived phenoxy acetamidesCpCDPK1-5.39 to -7.42 kcal/mol nih.gov
Phenoxyacetanilide derivativesCOX-2-8.9 Kcal/mol (for lead compound) semanticscholar.org
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUreaseDocking energies correlated with in vitro IC50 values researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to 2-phenoxy-N-substituted acetamide analogues to develop predictive models for their activity as hypoxia-inducible factor-1 (HIF-1) inhibitors, a target for anticancer drug design. nih.govresearchgate.net Both two-dimensional (2D) and three-dimensional (3D) QSAR models were developed. The 2D-QSAR models were generated using methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.govresearchgate.net

The MLR method yielded a statistically significant 2D-QSAR model with a high correlation coefficient (r²) of 0.9469. researchgate.net For 3D-QSAR, the k-nearest neighbor molecular field analysis (k-NN MFA) approach was used, which considers the steric, hydrophobic, and electrostatic fields of the aligned molecules. nih.gov This approach also resulted in a model with good correlative and predictive capabilities. nih.gov These models provide a mathematical framework to predict the HIF-1 inhibitory activity of novel phenoxyacetamide derivatives based solely on their structural features. nih.gov

The development of a robust QSAR model relies on the careful selection of molecular descriptors and rigorous statistical validation. Descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. In the 2D-QSAR study of 2-phenoxy-N-phenylacetamide derivatives, the best model utilized descriptors like SssNHE-index (related to electrotopological state), slogp (a measure of lipophilicity), T_O_N_1, and T_2_Cl_1 (topological indices). researchgate.net For the 3D-QSAR models, the descriptors were derived from molecular field analysis (steric, hydrophobic, and electrostatic fields). nih.gov

Model validation is crucial to ensure that the QSAR model is not just a result of chance correlation and has true predictive power. This is achieved through internal validation (e.g., cross-validation, yielding a q² value) and external validation (using a test set of compounds not included in model generation, yielding a pred_r² value). The 2D-QSAR model showed a cross-validated squared correlation coefficient (q²) of 0.8933 and an external predictive ability (pred_r²) of 0.7128. researchgate.net The 3D-QSAR model demonstrated even stronger internal and external predictability, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov These high statistical values indicate that the developed models are robust and reliable for predicting biological activity. nih.govresearchgate.net

Table 2: Statistical Validation of QSAR Models for 2-Phenoxy-N-acetamide Analogues as HIF-1 Inhibitors
QSAR MethodCorrelation Coefficient (r²)Cross-validated Coefficient (q²)External Prediction (pred_r²)Reference
2D-QSAR (MLR)0.94690.89330.7128 researchgate.net
3D-QSAR (k-NN MFA)-0.96720.8480 nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (pre-clinical focus)

In silico ADMET prediction is a critical component of early-stage drug discovery, allowing for the pre-clinical assessment of a compound's pharmacokinetic and toxicological properties. This helps to identify candidates with favorable drug-like profiles and flag potential liabilities before committing to expensive synthesis and testing.

Studies on various phenoxyacetamide and thiazole (B1198619) derivatives have incorporated in silico ADMET predictions. nih.govresearchgate.netmspsss.org.ua These predictions often begin with an assessment of fundamental physicochemical properties and drug-likeness based on established guidelines like Lipinski's Rule of Five and Veber's rule. researchgate.net For example, an analysis of phenoxyphenyl-thiazole-Schiff base derivatives showed that most of the synthesized compounds adhered to these rules, suggesting good potential for oral bioavailability. researchgate.netresearchgate.net

More detailed predictions for thymol-derived phenoxy acetamide derivatives assessed properties like gastrointestinal (GI) absorption, solubility, and interactions with cytochrome P450 enzymes. nih.gov The results indicated high GI absorption and moderate solubility for the most promising compounds. nih.gov In another study on N-(5-R-benzylthiazole-2-yl) derivatives, ADME-Tox profiles were calculated, indicating good oral bioavailability and predicting low toxicity. mspsss.org.ua These pre-clinical predictions are essential for guiding the selection and optimization of lead compounds, ensuring that they not only have high efficacy but also possess the necessary pharmacokinetic properties to be successful drug candidates.

Table 3: Summary of In Silico ADMET Predictions for Related Compound Classes
Compound SeriesPredicted PropertyFindingReference
Phenoxyphenyl-thiazole-Schiff basesDrug-likenessMost compounds adhered to Lipinski's and Veber's rules researchgate.netresearchgate.net
Thymol-derived phenoxy acetamidesPharmacokineticsHigh GI absorption and moderate solubility predicted nih.gov
N-(5-R-benzylthiazole-2-yl) derivativesADME-Tox ProfileGood oral bioavailability and low toxicity predicted mspsss.org.ua

Permeability and Solubility Predictions

The permeability and aqueous solubility of a compound are critical determinants of its oral bioavailability. Computational models are frequently used to estimate these properties based on molecular structure. scispace.comscilit.com For phenoxy acetamide and thiazole derivatives, platforms like SwissADME and pkCSM are often employed to calculate key physicochemical descriptors. researchgate.netnih.gov These tools predict properties based on quantitative structure-property relationship (QSPR) models, which correlate molecular features with experimental data.

Key predicted parameters often include:

Topological Polar Surface Area (TPSA): A descriptor used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Log P (Octanol-Water Partition Coefficient): An indicator of the lipophilicity of a compound, which influences its ability to cross biological membranes.

Aqueous Solubility (Log S): Predicts how well a compound dissolves in water, a crucial factor for absorption.

Studies on related phenoxy acetamide derivatives have shown that these molecules can be optimized for high gastrointestinal absorption and moderate solubility, key attributes for orally administered drugs. nih.gov Adherence to predictive models, such as Lipinski's Rule of Five, is also assessed to gauge the "drug-likeness" of a compound. researchgate.net

Table 1: Representative In Silico Physicochemical and Permeability Predictions for a Phenoxy Acetamide Derivative Data is illustrative and based on findings for structurally related compounds.

ParameterPredicted ValueImplication
Molecular Weight<500 g/molAdheres to Lipinski's Rule
Log P2.0 - 4.0Balanced lipophilicity for membrane permeability
TPSA70 - 90 ŲGood potential for oral absorption
Aqueous Solubility (Log S)-4.0 to -5.5Moderately Soluble
GI AbsorptionHighLikely well-absorbed from the gastrointestinal tract

Metabolic Stability and Enzyme Inhibition Predictions

The metabolic fate of a compound significantly impacts its efficacy and duration of action. Computational methods can predict a molecule's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of a vast number of drugs. nih.gov

In silico models can predict which specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are likely to be inhibited by a compound. nih.gov For instance, studies on some phenoxy acetamide derivatives suggest selective inhibition of certain CYP enzymes while not interacting with others, which can be a favorable trait for minimizing drug-drug interactions. nih.gov

Beyond metabolic enzymes, computational docking is used to predict the binding affinity of a compound to specific protein targets. For example, various thiazole and acetamide derivatives have been computationally screened as potential inhibitors for targets such as alkaline phosphatase and kynurenine (B1673888) 3-hydroxylase. nih.govnih.gov These docking studies calculate a binding energy score, indicating the stability of the ligand-protein complex.

Table 2: Predicted Enzyme Inhibition Profile for a Phenoxy Acetamide Derivative Data is illustrative and based on findings for structurally related compounds.

Enzyme TargetPredicted InteractionComputational Method
CYP2C9InhibitorPharmacophore Modeling / QSAR
CYP2C19InhibitorPharmacophore Modeling / QSAR
CYP2D6Non-inhibitorPharmacophore Modeling / QSAR
CYP3A4Non-inhibitorPharmacophore Modeling / QSAR
Target KinasePotential Inhibitor (Binding Score: -X kcal/mol)Molecular Docking

Computational Approaches for Pre-clinical Toxicity Assessment

Early prediction of potential toxicity is a critical step in drug development to reduce late-stage failures. researchgate.net Computational toxicology utilizes a range of methods to forecast adverse outcomes based on a chemical's structure. nih.gov These approaches include Quantitative Structure-Activity Relationship (QSAR) models, rule-based expert systems, and molecular modeling. nih.govnih.gov

For compounds like this compound, in silico ADMET screening platforms can predict various toxicological endpoints. researchgate.netnih.gov These predictions are generated by comparing the structural fragments of the query molecule to databases of known toxicants and by applying statistical models that correlate chemical structure with specific forms of toxicity. The goal is to identify potential liabilities, such as mutagenicity, carcinogenicity, or organ toxicity, even before the compound is synthesized. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. rsc.org These methods are used to determine molecular geometry, electronic structure, and reactivity, which are fundamental to understanding a compound's chemical behavior and its interactions with biological systems. orientjchem.orgnih.gov

Electronic Structure and Reactivity Analyses

DFT calculations are employed to analyze the electronic landscape of this compound. Key analyses include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies lower reactivity. samipubco.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net These maps are invaluable for predicting how a molecule will interact with biological receptors, highlighting sites for hydrogen bonding and other non-covalent interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and electrophilicity are calculated from HOMO and LUMO energies. samipubco.com These descriptors quantify a molecule's resistance to deformation of its electron cloud and its propensity to accept electrons, providing a quantitative measure of its reactivity. nih.gov

Table 3: Representative Quantum Chemical Parameters Calculated via DFT Data is illustrative and based on findings for structurally related compounds.

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOCorrelates with chemical stability and reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Electrophilicity (ω)μ²/2η (where μ is chemical potential)Indicates propensity to accept electrons

Conformational Analysis and Stability

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The structure of this compound is characterized by the relative orientation of its phenoxy, acetamide, and thiazole moieties.

Geometry Optimization: DFT and other quantum methods are used to find the most stable, low-energy conformation of the molecule. kaust.edu.saresearchgate.net

Torsional Angles: Analysis of crystal structures of similar compounds, such as 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, reveals the dihedral angle between the phenyl and thiazole rings to be significantly twisted, often between 72° and 84°. nih.govnih.gov This suggests that the rings in this compound are likely not coplanar, which has important implications for its shape and how it can fit into a binding pocket.

Molecular Dynamics (MD) Simulations: To understand the conformational stability and dynamics in a biological environment (e.g., in water or bound to a protein), MD simulations are performed. nih.govnajah.edu These simulations model the movement of atoms over time, revealing how the molecule flexes and how stable its interactions are with a target protein. nih.govnajah.edu MD studies on related phenoxyacetamide derivatives have been used to confirm the stability of predicted binding modes within enzyme active sites. nih.gov

Table 4: Torsional Angles in Structurally Related Thiazol-2-yl-acetamides Data from single-crystal X-ray diffraction studies of analogous compounds.

CompoundDihedral Angle Between Phenyl and Thiazole RingsReference
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide73.75° nih.gov
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide72.4° nih.gov

Pre Clinical Pharmacological and Pharmacokinetic Investigations Excluding Human Data

In Vitro Metabolic Stability in Microsomal and Hepatocyte Models

No studies reporting the in vitro metabolic stability of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide in either liver microsomes or hepatocyte models from any preclinical species were identified. Therefore, data regarding its metabolic half-life, intrinsic clearance, or the identification of its metabolites in these in vitro systems are not available.

Plasma Protein Binding Studies

Information on the plasma protein binding of this compound is not available in the public domain. There are no published studies detailing the extent to which this compound binds to plasma proteins, such as albumin or alpha-1-acid glycoprotein, in any animal species.

In Vivo Pharmacokinetic Profiling in Animal Models

Comprehensive in vivo pharmacokinetic data for this compound in animal models is not publicly available.

Absorption, Distribution, Metabolism, and Excretion (ADME)

No research was found that describes the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal model.

Bioavailability and Clearance Assessments

There are no available data on the oral bioavailability or clearance rates of this compound in any preclinical species.

Pharmacodynamic Marker Evaluation in Animal Models

No studies were identified that evaluated pharmacodynamic markers following the administration of this compound in animal models.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques (beyond basic identification)

Modern spectroscopic methods provide profound insights into the molecular architecture, electronic environment, and vibrational characteristics of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, which are essential for understanding its structure-activity relationships.

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for initial identification, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are applied to definitively map the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the mapping of adjacent protons. For this compound, COSY would confirm the connectivity within the phenoxy and thiazole (B1198619) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and heteroatoms, such as the linkage between the acetamide (B32628) carbonyl carbon and the protons of the adjacent methylene (B1212753) group and the thiazole ring. ipb.ptmdpi.com

The table below illustrates the expected 2D NMR correlations that would be used to confirm the structure of this compound.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Thiazole H-4Thiazole H-5C-4C-2, C-5, Amide C=O
Thiazole H-5Thiazole H-4C-5C-2, C-4
Methylene (-CH₂-)---Methylene CAmide C=O, Phenoxy C-O
Phenoxy H (ortho)Phenoxy H (meta)Phenoxy C (ortho)Phenoxy C-O, Phenoxy C (meta)
Phenoxy H (meta)Phenoxy H (ortho), Phenoxy H (para)Phenoxy C (meta)Phenoxy C (ortho), Phenoxy C (para)
Phenoxy H (para)Phenoxy H (meta)Phenoxy C (para)Phenoxy C (meta)
Amide N-H------C-2 (Thiazole), Amide C=O

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique provides valuable information on molecular conformation, polymorphism, and intermolecular interactions within the crystal lattice, which are not accessible in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite identification. nih.gov It provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.govruc.dk

In preclinical research, understanding the metabolic fate of a new chemical entity is critical. When this compound is incubated with liver microsomes, HRMS can be used to detect and identify potential metabolites. nih.gov The high mass accuracy allows for the confident assignment of molecular formulas to metabolic products, distinguishing between, for example, hydroxylation (+O), demethylation (-CH₂), or glucuronidation (+C₆H₈O₆). Tandem mass spectrometry (MS/MS) experiments on these metabolite ions can then provide structural information by analyzing the fragmentation patterns. ekb.eg

A study on a related 2,4,5-trisubstituted 1,3-thiazole derivative successfully used HRMS to identify four metabolites generated by human liver microsomes, including products of hydroxylation and demethylation. nih.gov Similar pathways could be anticipated for this compound.

The following table lists hypothetical metabolites and their corresponding exact masses that would be identifiable by HRMS.

MetaboliteMolecular FormulaTransformationExact Mass (Monoisotopic)
Parent CompoundC₁₁H₁₀N₂O₂S---234.0463
Monohydroxylated Phenoxy RingC₁₁H₁₀N₂O₃SHydroxylation250.0412
Thiazole Ring Cleavage ProductC₁₁H₁₂N₂O₃SHydrolytic Cleavage252.0569
N-dealkylation (hypothetical derivative)---------
Glucuronide ConjugateC₁₇H₁₈N₂O₈SGlucuronidation410.0784

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of functional groups within a molecule. For this compound, these methods can confirm the presence of key groups such as the amide (N-H stretch, C=O stretch), the ether linkage (C-O-C stretch), and the characteristic vibrations of the thiazole and phenyl rings.

Advanced applications of these techniques involve their use in complex matrices. For instance, matrix isolation FTIR involves trapping the molecule in an inert gas matrix (like argon) at very low temperatures. mdpi.commdpi.com This minimizes intermolecular interactions, leading to sharper absorption bands and allowing for a more precise comparison between experimental and theoretically calculated vibrational frequencies. This can help confirm conformational details and study photochemical transformations of the isolated molecule. mdpi.com

The table below outlines the expected characteristic vibrational frequencies for the primary functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Amide N-HStretching3200-3400FTIR/Raman
Aromatic C-HStretching3000-3100FTIR/Raman
Aliphatic C-HStretching2850-2960FTIR/Raman
Amide C=O (Amide I)Stretching1650-1690FTIR
C=N/C=C (Ring)Stretching1500-1600FTIR/Raman
Amide N-H (Amide II)Bending1510-1570FTIR
Aryl C-O-CAsymmetric Stretch1200-1270FTIR
C-S (Thiazole)Stretching600-700Raman

Chromatographic Separation and Purity Assessment for Research Samples

Chromatography is the gold standard for separating components of a mixture, making it essential for assessing the purity of research samples and quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the purity of newly synthesized batches of this compound. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

A typical method would be a stability-indicating reversed-phase HPLC (RP-HPLC) method. nih.govresearchgate.net Method development involves optimizing several parameters to achieve good resolution between the main compound peak and any impurities or degradation products. Key parameters include:

Stationary Phase: A C18 or C8 column is commonly used for compounds of this polarity. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. nih.govuzh.ch

Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., around 256 nm) is generally employed. nih.gov

The method must be validated according to established guidelines to ensure it is accurate, precise, linear, and specific for its intended purpose.

The following table provides a summary of typical parameters for an HPLC/UPLC method.

ParameterTypical Value/Condition
Column C18, 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.2 - 1.0 mL/min
Detection UV at λmax (e.g., 256 nm)
Column Temperature 25-40 °C
Injection Volume 1-10 µL

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if derivatives are synthesized that introduce a stereocenter (for example, by adding a substituent to the methylene bridge), the resulting racemic mixture would need to be separated to study the biological activity of individual enantiomers.

Chiral separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). nih.gov These phases are themselves enantiomerically pure and work by forming transient, diastereomeric complexes with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. researchgate.net

Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized (e.g., with 3,5-dimethylphenylcarbamate). nih.gov The development of a chiral separation method involves screening different CSPs and mobile phases (often normal-phase, using solvents like hexane (B92381) and isopropanol) to find conditions that provide baseline resolution of the two enantiomer peaks.

Crystallographic Studies of the Compound and its Complexes

Crystallographic studies are pivotal in elucidating the three-dimensional structure of molecules and their interactions at an atomic level. For a compound like this compound, such analyses would provide invaluable insights into its conformational properties, solid-state packing, and the structural basis of its potential interactions with biological targets.

X-ray Crystallography of the Compound

Studies on compounds such as 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide and 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide show that the thiazole ring is typically planar. nih.govnih.gov A common feature in the crystal packing of these related structures is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds between the amide hydrogen and the nitrogen atom of the thiazole ring of an adjacent molecule. nih.govnih.gov This often results in a characteristic R22(8) graph-set motif. nih.govnih.gov

The dihedral angle between the plane of the thiazole ring and the adjacent acetamide group, as well as the orientation of the phenyl group, are key conformational features. In 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the acetamide group forms a dihedral angle of 12.32 (5)° with the thiazole ring. nih.gov In the case of 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl ring is significantly twisted from the plane of the thiazole ring by 72.4 (1)°. nih.gov These variations highlight the conformational flexibility of the N-arylacetamide scaffold, which is influenced by the nature and steric bulk of the substituents on the phenyl ring.

In addition to the primary N—H⋯N hydrogen bonds, the crystal packing of these analogs is often stabilized by weaker interactions, such as C—H⋯O and C—H⋯π interactions, and in some cases, π–π stacking between aromatic rings. nih.govnih.gov For instance, the crystal structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide is further stabilized by C—H⋯π and π–π interactions, with a centroid–centroid distance of 3.6977 (5) Å between thiazole rings. nih.gov

Table 1: Crystallographic Data for Analogs of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamideC₁₇H₁₄N₂OSMonoclinicP2₁/c5.6915 (1)15.1889 (2)16.5967 (2)97.845 (1) nih.gov
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamideC₁₁H₈Cl₂N₂OSTriclinicP-15.3262 (2)10.5083 (4)10.8096 (4)86.301 (3) nih.gov
N-(Thiazol-2-yl)acetamideC₅H₆N₂OSMonoclinicP2₁/c16.0650 (12)11.3337 (8)7.0670 (5)101.908 (10) nih.govresearchgate.net
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamideC₁₁H₉ClN₂OSMonoclinicP2₁/c8.0406 (9)9.2313 (14)15.659 (3)98.79 (1) researchgate.net

Note: The unit cell parameters for 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also include α = 83.900 (3)° and γ = 87.279 (4)°.

Co-crystallization with Target Proteins for Ligand-Target Understanding

Co-crystallization is a powerful technique in structural biology and structure-based drug design that involves crystallizing a target protein in the presence of a ligand of interest. nih.govyoutube.com This methodology provides a high-resolution snapshot of the ligand bound within the protein's active site, revealing the precise binding mode and the key intermolecular interactions that govern molecular recognition. youtube.comresearchgate.netmigrationletters.com At present, there are no specific published studies on the co-crystallization of this compound with any target proteins. However, the principles and applications of this technique are highly relevant for understanding its potential biological function.

The process of obtaining a protein-ligand complex structure can be approached in two primary ways: co-crystallization and crystal soaking. creative-biostructure.comnih.govresearchgate.net In co-crystallization, the purified protein is mixed with the ligand before crystallization trials are initiated, allowing the complex to form in solution prior to crystal formation. nih.govsptlabtech.cn This method is often preferred when the ligand induces a significant conformational change in the protein upon binding. sptlabtech.cn Crystal soaking, on the other hand, involves diffusing the ligand into a pre-existing crystal of the apoprotein (the protein without a bound ligand). creative-biostructure.comresearchgate.net Soaking is often simpler and faster if suitable apo-crystals are available and can accommodate the ligand without compromising crystal integrity. creative-biostructure.comsptlabtech.cn

The resulting co-crystal structure provides invaluable information for drug discovery. youtube.comresearchgate.net It allows researchers to visualize atomic-level details of the interactions between the ligand and the amino acid residues of the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.commigrationletters.com This detailed structural information is critical for understanding the basis of a compound's potency and selectivity. creative-biostructure.com Furthermore, it can guide the rational design of new analogs with improved binding affinity, pharmacokinetic properties, and reduced off-target effects, thereby accelerating the lead optimization process. researchgate.netcreative-biostructure.comnih.gov

While immensely powerful, obtaining high-quality protein-ligand co-crystals can be challenging. sptlabtech.cn Success depends on many factors, including the stability and solubility of both the protein and the ligand, the binding affinity of the ligand, and the ability of the complex to form a well-ordered crystal lattice. nih.govsptlabtech.cn Despite these challenges, the insights gained from co-crystallography are a cornerstone of modern drug discovery, enabling the development of more effective and specific therapeutic agents. migrationletters.com

Potential Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein or pathway. The development of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide into a chemical probe would depend on its ability to selectively bind to a biological target. The phenoxyacetamide and thiazole (B1198619) moieties are present in compounds known to interact with a variety of protein targets. For instance, phenoxyacetamide derivatives have been identified through virtual screening as potential inhibitors of the histone methyltransferase DOT1L, a target in acute leukemias. nih.gov Similarly, novel phenoxyacetamide derivatives have been synthesized as potent inducers of apoptosis in liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com

Should this compound demonstrate specific binding to a protein of interest, it could be modified to create a chemical probe. This would typically involve the incorporation of a reporter group—such as a fluorescent tag, a biotin (B1667282) molecule for affinity purification, or a photo-reactive group for covalent labeling—to enable the detection and study of its target. Such a probe could be invaluable for elucidating the function of its target protein, mapping its distribution within cells, and identifying other interacting proteins.

Application in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that modulating the activity of a specific biological target will have a therapeutic effect. Small molecules are essential tools for this process. Thiazole-containing compounds have been extensively investigated for their ability to engage a wide array of therapeutic targets.

For example, various thiazole derivatives have been synthesized and evaluated as potent anticancer agents, demonstrating activities such as:

PI3K/mTOR dual inhibition : Certain novel thiazole derivatives have shown potent inhibitory activity against both PI3Kα and mTOR, key enzymes in cancer cell signaling pathways. nih.gov

Inhibition of cancer cell migration and invasion : A series of thiazole derivatives were found to potently block the migration of metastatic cancer cells, potentially by impairing actin structures necessary for cell motility. nih.gov

VEGFR-2 inhibition : Some newly synthesized thiazole derivatives have exhibited significant inhibitory activity against vesicular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.comresearchgate.net

If this compound or a closely related analogue were to show potent and selective activity against a particular target, it could be employed in target validation studies. By using the compound to inhibit the target's function in cellular or animal models of a disease, researchers could confirm the target's role in the disease pathology and validate it as a viable point for therapeutic intervention.

Potential as a Lead Compound for Further Drug Discovery Research

A lead compound is a chemical starting point for the development of a new drug. It has promising biological activity but may require structural modifications to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The structural framework of this compound is present in several compound series that have been identified as promising leads.

Research has highlighted the potential of related structures in various therapeutic areas:

BCR-ABL1 Inhibition : A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as new inhibitors of BCR-ABL1 kinase, a critical driver of chronic myeloid leukemia. The most potent compound from this series was highlighted as a promising lead for further development. mdpi.com

Anti-inflammatory Agents : Bioactive N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide) derivatives have been synthesized and shown to have significant anti-inflammatory and analgesic effects, suggesting their potential as lead compounds for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). benthamdirect.com

DOT1L Inhibition : In a computational study, a phenoxyacetamide-derived hit was identified as a promising lead for the development of novel DOT1L inhibitors due to its favorable binding affinity. nih.gov

These examples underscore the potential of the this compound scaffold. Its relatively simple structure offers numerous points for chemical modification, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize its properties towards a clinical candidate.

Table 1: Biological Activities of Related Phenoxyacetamide and Thiazole Derivatives
Compound ClassBiological Target/ActivityReported Potency (IC50/GI%)Therapeutic Area
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative (10m)BCR-ABL1 Kinase0.98 µM (on K562 cells)Cancer (CML) mdpi.com
Thiazole derivative (3b)PI3Kα / mTOR0.086 µM / 0.221 µMCancer nih.gov
Thiazole derivative (5k)Cancer Cell Migration Inhibition176 nM (MDA-MB-231 cells)Cancer (Metastasis) nih.gov
Thiazole derivative (4c)VEGFR-2 / MCF-7 cells0.15 µM / 2.57 µMCancer mdpi.comresearchgate.net
Phenoxyacetamide derivative (Compound I)PARP-1 / Apoptosis in HepG2 cells6.9 µMCancer (Liver) mdpi.com

Opportunities for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.gov This can lead to new chemical entities with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, and generating new intellectual property. The this compound structure could serve as a starting point for scaffold hopping. For instance, the thiazole ring could be replaced by other five- or six-membered heterocycles, such as oxazoles, pyrazoles, or pyridines, which are common in pharmacologically active compounds. nih.govgalaxypub.co Recent research has focused on creating novel fused heteroaromatic systems, like 2H-thiazolo[4,5-d] nih.govnih.govrsc.orgtriazole, specifically as building blocks for scaffold hopping strategies. rsc.orgrsc.orgresearchgate.net

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. drughunter.comcambridgemedchemconsulting.comyoutube.com This technique is often used to fine-tune a lead compound's properties. In the context of this compound, several bioisosteric replacements could be envisioned:

The phenoxy ring could be replaced by other aromatic systems or non-classical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) to modulate properties like metabolic stability and solubility. nih.govdundee.ac.uk

The ether linkage (-O-) could be substituted with other divalent groups such as a sulfur atom (-S-), a methylene (B1212753) group (-CH2-), or an amine (-NH-).

The amide linker (-C(O)NH-) could be replaced with bioisosteres like triazoles or oxadiazoles (B1248032) to enhance metabolic stability. drughunter.com

These strategies could systematically alter the compound's properties to enhance its drug-like characteristics.

Emerging Research Areas and Unexplored Biological Activities

The broad range of biological activities reported for phenoxyacetamide and thiazole derivatives suggests that this compound could be active in several unexplored areas. While much of the focus has been on anticancer and anti-inflammatory applications, other potential therapeutic avenues exist. nih.govresearchgate.net

Antimicrobial and Antifungal Activity : Both thiazole and phenoxyacetamide scaffolds are found in compounds with antimicrobial and antifungal properties. nih.gov Further investigation into the activity of this compound against various bacterial and fungal strains could reveal new potential as an anti-infective agent.

Neurological Disorders : Some phenoxy derivatives have been investigated for applications in neurological disorders, such as Alzheimer's disease. researchgate.net The potential of this scaffold to interact with targets in the central nervous system remains an intriguing and largely unexplored area.

Antioxidant Activity : Phenoxyacetamide derivatives have been reported to possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress. mdpi.comnih.gov

Antiparasitic Activity : Novel synthesized phenoxy acetamide (B32628) derivatives have shown potential in parasitological investigations, suggesting another possible avenue for research. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide and its derivatives?

Answer: A standard method involves coupling phenoxyacetic acid derivatives with 2-aminothiazole using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane. Triethylamine is added to neutralize HCl byproducts, and the reaction is stirred at low temperatures (e.g., 273 K) for 3 hours. Post-reaction, the product is extracted, washed with NaHCO₃ and brine, and crystallized from solvent mixtures like methanol/acetone (1:1) .

Q. How is the purity and identity of synthesized derivatives confirmed?

Answer:

  • Melting Point (M.P.): Determined via capillary methods (e.g., M.P. 409–411 K for diphenyl derivatives) .
  • Spectroscopy:
    • IR: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations.
    • NMR: ¹H and ¹³C NMR validate substituent integration and carbon environments (e.g., thiazole C-H protons at δ ~7.0 ppm) .
  • Elemental Analysis: Matches calculated vs. experimental C/H/N/S percentages .

Q. What techniques are used for structural characterization of these compounds?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystal System: Triclinic (space group P1) with cell parameters a = 7.1278 Å, b = 8.4434 Å, c = 10.3637 Å .
  • Hydrogen Bonding: Intermolecular N–H···N bonds (e.g., 2.89 Å) stabilize dimer formation .
  • Software: SHELX suite for structure solution and refinement, with CrysAlis PRO for data collection .

Q. How do solvent systems influence crystallization?

Answer: Slow evaporation of polar aprotic solvents (e.g., methanol, acetone, or CH₂Cl₂/MeOH mixtures) yields high-quality crystals. Solvent polarity affects hydrogen-bonding networks; for instance, methanol enhances N–H···O interactions, while acetone may promote π–π stacking .

Q. What computational methods predict physicochemical properties?

Answer:

  • LogP (Octanol-Water): Calculated via XlogP3 (e.g., 1.2 for azido derivatives) to assess hydrophobicity .
  • Topological Polar Surface Area (TPSA): Predicts solubility and membrane permeability (e.g., 87.8 Ų for 2-(3-azidoazetidin-1-yl) derivatives) .
  • Molecular Dynamics (MD): Simulates conformational stability using software like Gaussian or GROMACS .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of thiazole-acetamide derivatives?

Answer:

  • Disorder: Thiazole or phenyl rings may exhibit positional disorder, requiring PART commands in SHELXL for modeling .
  • Hydrogen Atoms: Freely refine N–H protons (e.g., N–H = 0.847 Å) but use riding models for C–H to reduce overparameterization .
  • Outliers: Omit reflections with |Fₒ| ≫ |F꜀| (e.g., 7 outliers in diphenyl derivatives) to improve R-factors .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Answer:

  • Antibacterial Activity: Chlorine substituents (e.g., 2,6-dichlorophenyl) enhance Gram-positive inhibition by disrupting bacterial protein synthesis (MIC ~2 µg/mL) .
  • Enzyme Inhibition: Fluorophenyl groups increase selectivity for SIRT2 (IC₅₀ = 1.9 µM) by forming hydrophobic interactions with the catalytic domain .
  • SAR Studies: Electron-withdrawing groups (e.g., –NO₂) on the phenoxy ring improve metabolic stability but reduce solubility .

Q. How are hydrogen-bonding motifs analyzed in crystal packing?

Answer:

  • Graph-Set Notation: Identify motifs like R₂²(8) for N–H···N bonds forming infinite chains along the a-axis .
  • π–π Interactions: Measure centroid distances (e.g., 3.6977 Å for thiazole-thiazole stacking) using Mercury software .
  • C–H···π Contacts: Quantify geometry (distance = 2.8–3.0 Å, angle = 140–160°) to assess packing stability .

Q. What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Azide Substitution: Replace Cl with NaN₃ in toluene/water (8:2) under reflux (5–7 h), monitored by TLC (hexane/EtOAc 9:1) .
  • Coupling Agents: Use excess EDC (1.5–2.0 eq) to drive amidation to >90% completion .
  • Workup: Extract with CH₂Cl₂ (3×20 mL), dry over Na₂SO₄, and concentrate in vacuo to minimize side-product formation .

Q. How do computational models correlate structure with physicochemical properties?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO gaps (e.g., 4.5 eV) to predict redox behavior .
  • Molecular Docking: Simulate binding poses (e.g., SirReal2 in SIRT2 active site) using AutoDock Vina .
  • ADMET Prediction: Use SwissADME to estimate bioavailability (e.g., 70% for methyl derivatives) and toxicity (e.g., Ames test negativity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.